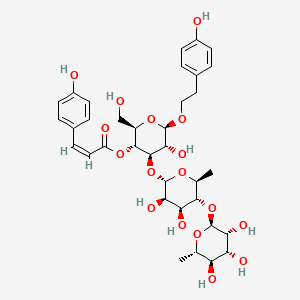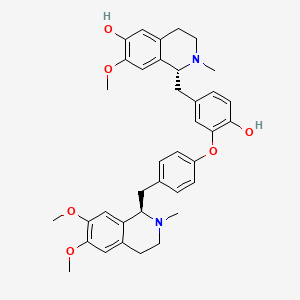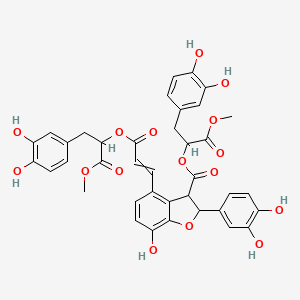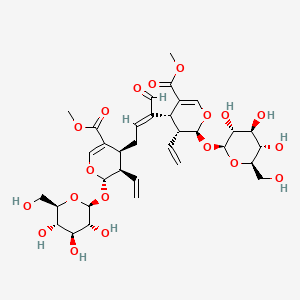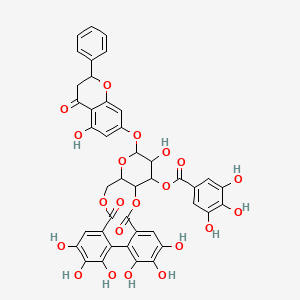
HJEXOQUMFMERIM-UHFFFAOYSA-N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HJEXOQUMFMERIM-UHFFFAOYSA-N is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as HJE, is a synthetic cannabinoid that has shown promising results in various areas of research. In
Applications De Recherche Scientifique
Medicine
Nanotechnology in Drug Delivery: The compound plays a crucial role in the development of nanocarriers for targeted drug delivery systems. These nanocarriers can be designed to deliver drugs directly to the affected area, minimizing side effects and improving therapeutic outcomes .
Environmental Science
Nanosensors for Pollution Monitoring: In environmental science, the compound is used in the fabrication of nanosensors. These sensors are capable of detecting pollutants at very low concentrations, which is essential for monitoring and protecting the environment .
Materials Science
Advanced Composite Materials: The compound is integral in creating advanced composite materials with enhanced properties. These materials find applications in various industries, including aerospace, automotive, and electronics, due to their improved strength, durability, and lightweight characteristics .
Energy
Renewable Energy Technologies: In the energy sector, the compound contributes to the development of novel materials for renewable energy technologies. This includes high-efficiency solar cells, energy storage devices, and fuel cells that are more sustainable and cost-effective .
Agriculture
Smart Farming: The compound is utilized in smart farming technologies. It helps in the development of nanofertilizers and nanopesticides, which increase crop yield while reducing the environmental impact of traditional farming methods .
Mécanisme D'action
Target of Action
The compound HJEXOQUMFMERIM-UHFFFAOYSA-N, also known as Titanium Dioxide , primarily targets the UV rays as a sunscreen agent . It absorbs these rays, thereby protecting the skin from harmful radiation .
Mode of Action
Titanium Dioxide interacts with UV rays by absorbing them. This prevents the rays from penetrating the skin and causing damage such as sunburn or, in severe cases, skin cancer .
Biochemical Pathways
Its primary function is to absorb uv rays, thereby reducing their impact on the skin cells and preventing damage to the dna within these cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Titanium Dioxide are complex due to its use as a topical agent It is applied to the skin, where it forms a protective barrier against UV raysIt remains on the skin surface until it is washed off, at which point it is excreted .
Result of Action
The primary result of Titanium Dioxide’s action is the prevention of sunburn and other forms of skin damage caused by UV rays. By absorbing these rays, it protects the skin cells and their DNA from damage, which can lead to premature aging and skin cancer .
Action Environment
The efficacy and stability of Titanium Dioxide can be influenced by various environmental factors. For example, its ability to absorb UV rays can be reduced if it is washed off the skin by sweat or water. Furthermore, its stability can be affected by factors such as pH and temperature .
Propriétés
IUPAC Name |
[3,4,5,12,21,22,23-heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXOQUMFMERIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)
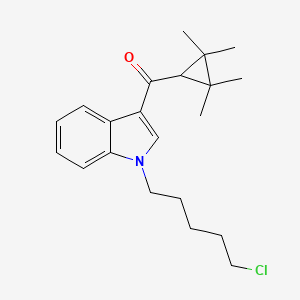

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
